Kinetic Enhancement from Single Ortho-Tert-Butyl Group vs. Other Ortho-Alkyl Groups
Phenols bearing a single ortho-tert-butyl group exhibit a modest but measurable enhancement in reaction rate with peroxy radicals relative to those bearing other ortho-alkyl substituents (e.g., ethyl, isopropyl). This effect is attributable to a unique steric-electronic interplay specific to the tert-butyl moiety, which is not observed with smaller or less branched ortho-alkyl groups [1].
| Evidence Dimension | Relative reaction rate with styrylperoxy radicals at 65 °C |
|---|---|
| Target Compound Data | Relative rate enhancement factor: >1 (exact value not reported; enhancement described as 'small') [1] |
| Comparator Or Baseline | 2-ethylphenol or 2-isopropylphenol (no enhancement observed) |
| Quantified Difference | Enhancement present only for ortho-tert-butyl; not observed for ethyl, isopropyl, or methyl [1] |
| Conditions | Styrene autoxidation model, 65 °C, peroxy radical scavenging |
Why This Matters
The ortho-tert-butyl group in 2-tert-butyl-3-ethylphenol confers a kinetic advantage in radical trapping relative to 2-ethylphenol analogs, which may translate to improved antioxidant performance at equivalent molar loadings in applications where peroxy radical termination is rate-limiting.
- [1] Howard, J. A., & Ingold, K. U. (1963). THE INHIBITED AUTOXIDATION OF STYRENE: PART III. THE RELATIVE INHIBITING EFFICIENCIES OF ORTHO-ALKYL PHENOLS. Canadian Journal of Chemistry, 41(11), 2800-2806. View Source
